

An In-depth Technical Guide on Methyl 2-(piperidin-1-yl)benzoate

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Compound of Interest

Compound Name: Methyl 2-(piperidin-1-yl)benzoate

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A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific information regarding the synthesis, properties, and biological activity of **Methyl 2-(piperidin-1-yl)benzoate**. While numerous related compounds and isomers have been documented, this particular molecule remains largely uncharacterized in the public domain.

This guide addresses the current state of knowledge and the absence of detailed experimental data for the target compound. While the core requirements of providing in-depth experimental protocols, quantitative data tables, and signaling pathway diagrams for **Methyl 2-(piperidin-1-yl)benzoate** cannot be fulfilled due to the lack of available information, this document will summarize the findings on closely related analogs to offer a contextual understanding.

Synthesis and Characterization

No specific, reproducible synthetic route for **Methyl 2-(piperidin-1-yl)benzoate** was found in the searched literature. However, general methods for the synthesis of similar N-aryl piperidine compounds and other benzoate esters suggest potential synthetic strategies.

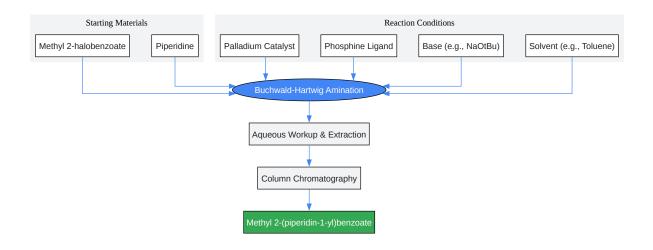
A plausible approach would involve the nucleophilic aromatic substitution of a suitable starting material, such as methyl 2-fluorobenzoate or methyl 2-chlorobenzoate, with piperidine. This reaction is often catalyzed by a palladium-based catalyst with a suitable phosphine ligand, in the presence of a base. Another potential route could be the esterification of 2-(piperidin-1-yl)benzoic acid.



It is important to note that these are hypothetical pathways, and the actual reaction conditions, yield, and purification methods would require experimental determination.

Workflow for a Hypothetical Synthesis:

Below is a conceptual workflow for a potential synthesis of **Methyl 2-(piperidin-1-yl)benzoate**.



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Caption: Hypothetical workflow for the synthesis of Methyl 2-(piperidin-1-yl)benzoate.

Physicochemical and Spectroscopic Data

Due to the absence of experimental data, no quantitative physicochemical or spectroscopic information for **Methyl 2-(piperidin-1-yl)benzoate** can be provided. For a novel compound, this data would typically be generated through a suite of analytical techniques.



Table 1: Anticipated Characterization Data for Methyl 2-(piperidin-1-yl)benzoate

Property	Anticipated Data Type
Appearance	Solid or oil
Molecular Formula	C13H17NO2
Molecular Weight	219.28 g/mol
Melting Point	To be determined (°C)
Boiling Point	To be determined (°C)
¹ H NMR	Chemical shifts (ppm) and coupling constants (Hz)
¹³ C NMR	Chemical shifts (ppm)
Mass Spectrometry	m/z for [M+H]+
Infrared (IR)	Characteristic absorption bands (cm ⁻¹)
Purity	Percentage (e.g., by HPLC or GC)

Biological Activity and Signaling Pathways

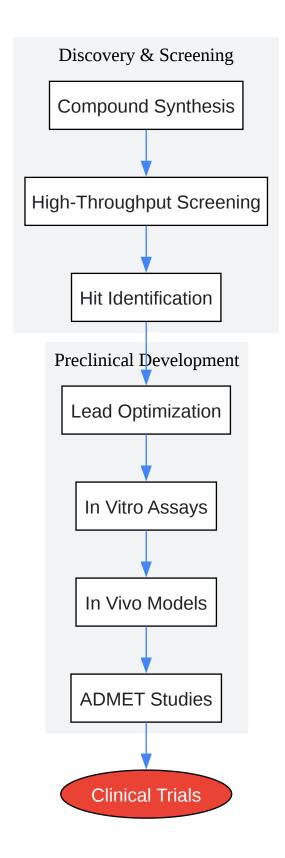
No biological studies or investigations into the signaling pathways affected by **Methyl 2-** (piperidin-1-yl)benzoate have been reported. Research on analogous compounds containing the piperidinylbenzoate moiety has explored various biological targets, but no direct inferences can be made for the title compound.

For instance, derivatives of piperidine have been investigated for a wide range of activities, including as inhibitors of cholinesterases and for their effects on the central nervous system. However, the specific substitution pattern of **Methyl 2-(piperidin-1-yl)benzoate** would significantly influence its pharmacological profile.

Diagram of a Generic Drug Discovery Workflow:

Should research on this compound commence, the following diagram illustrates a typical workflow for investigating its biological activity.





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Caption: A generalized workflow for drug discovery and development.



Conclusion

While the core requirements for an in-depth technical guide on **Methyl 2-(piperidin-1-yl)benzoate** cannot be met at this time due to a lack of available scientific data, this document serves to highlight the current knowledge gap. The provided hypothetical synthetic route and characterization expectations can serve as a foundational framework for researchers interested in exploring this compound. Future experimental work is necessary to elucidate the synthesis, properties, and potential biological activities of **Methyl 2-(piperidin-1-yl)benzoate**.

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